Chloroacetol phosphate

Description

Contextualization within Enzyme Mechanism Studies

The study of enzyme mechanisms seeks to understand the precise series of steps through which an enzyme converts a substrate into a product. nih.gov Chloroacetol phosphate (B84403) is a key reagent in this field, employed to elucidate the structure and function of enzyme active sites. acs.org As a substrate analogue, it specifically targets enzymes that recognize dihydroxyacetone phosphate or structurally similar molecules. researchgate.net

The most prominent example of its application is in the study of triosephosphate isomerase (TIM), a central enzyme in glycolysis that catalyzes the interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (GAP). nyu.edu Chloroacetol phosphate acts as a potent and rapid irreversible inhibitor of TIM. capes.gov.br By binding to the active site in a manner analogous to the natural substrate, the reactive chloromethyl ketone group of CAP is positioned to be attacked by a nucleophilic residue, leading to covalent modification and inactivation of the enzyme. This process allows for the "trapping" and subsequent identification of crucial catalytic residues. For instance, studies using this compound were instrumental in identifying a specific glutamyl carboxylate group (Glu-165) as an essential catalytic base in the active site of human triosephosphate isomerase. capes.gov.brnih.gov

Beyond TIM, this compound has been utilized as a potential active-site reagent for other enzymes, including aldolase (B8822740) and glycerol-3-phosphate dehydrogenase. acs.org However, its effectiveness can vary. For example, in studies with UDP-glucose dehydrogenase, a related compound, uridine (B1682114) 5'-diphosphate-chloroacetol, caused irreversible inactivation, while this compound itself showed no detectable inactivation under similar conditions. ualberta.ca This highlights the specificity of affinity labels, where both the substrate-mimicking portion and the reactive group are crucial for targeting.

Significance as a Research Probe in Phosphoryl Transfer Enzymology

Phosphoryl transfer reactions, which involve the transfer of a phosphate group from a donor to an acceptor molecule, are fundamental to countless biological processes, including energy metabolism, signal transduction, and DNA replication. nih.govstanford.edu The enzymes that catalyze these reactions, phosphotransferases, are a major focus of biochemical investigation. unm.edu Probes like this compound are particularly significant in this area because the phosphate group is often a critical recognition element for the substrate, anchoring it within the active site. nih.gov

This compound's structural resemblance to dihydroxyacetone phosphate makes it an ideal probe for phosphotransferases involved in glycolysis, such as triosephosphate isomerase. researchgate.netnyu.edu Its use has provided direct evidence for the roles of specific amino acid residues in the catalytic mechanism. The inactivation of triosephosphate isomerase by this compound proceeds via the selective esterification of a single, essential glutamyl γ-carboxylate residue. capes.gov.br This finding was crucial for developing and refining models of the TIM catalytic mechanism, which involves this glutamate (B1630785) acting as a base to abstract a proton from the substrate. nyu.edu

Furthermore, advanced analytical techniques like phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy have been used to study the this compound-enzyme complex. These studies revealed that the covalent attachment of CAP to TIM can trap the enzyme in different conformational states, providing insights into the dynamic nature of the enzyme during catalysis. nih.gov The ability of this compound to not only identify but also help characterize the environment and conformational dynamics of an active site underscores its enduring significance as a research probe in the study of phosphoryl transfer enzymes.

Research Findings on this compound

The following table summarizes key research findings from studies utilizing this compound to investigate enzyme mechanisms.

| Target Enzyme | Organism/Source | Key Finding | Significance | Reference(s) |

| Triosephosphate Isomerase (TIM) | Human Erythrocytes | Rapidly and irreversibly inactivated by selective esterification of a single glutamyl γ-carboxylate residue per subunit. | Identified an essential catalytic residue (Glu-165) in the active site. | capes.gov.br |

| Triosephosphate Isomerase (TIM) | General | Covalently reacts with Glu-165 in the catalytic center. 31P NMR reveals two different conformational forms of the enzyme are trapped upon reaction. | Provided evidence for different enzyme conformations and the role of Glu-165. | nih.gov |

| Triosephosphate Isomerase (TIM) | Rabbit Muscle | Acts as a weak irreversible inhibitor. | Used in comparison with its fluoro analogue to probe active site interactions. | nih.gov |

| UDP-glucose Dehydrogenase | Group A Streptococci | No detectable inactivation observed under conditions where a larger analogue (uridine 5'-diphosphate-chloroacetol) was effective. | Demonstrates the importance of the entire substrate structure for specific affinity labeling. | ualberta.ca |

| Glycerol-3-phosphate Dehydrogenase | Rabbit Muscle | Proposed as a potential active-site reagent. | Explored as a tool to investigate another DHAP-utilizing enzyme. | acs.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

23743-97-7 |

|---|---|

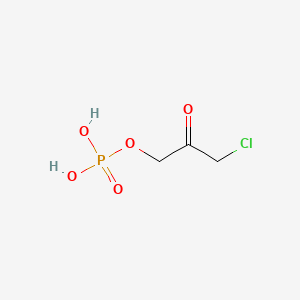

Molecular Formula |

C3H6ClO5P |

Molecular Weight |

188.5 g/mol |

IUPAC Name |

(3-chloro-2-oxopropyl) dihydrogen phosphate |

InChI |

InChI=1S/C3H6ClO5P/c4-1-3(5)2-9-10(6,7)8/h1-2H2,(H2,6,7,8) |

InChI Key |

OAZBZQJUELMYST-UHFFFAOYSA-N |

SMILES |

C(C(=O)CCl)OP(=O)(O)O |

Canonical SMILES |

C(C(=O)CCl)OP(=O)(O)O |

Other CAS No. |

23743-97-7 |

Synonyms |

1-chloro-3-hydroxy-2-propanone dihydrogen phosphate chloroacetol phosphate chloroacetol phosphate, monosodium salt |

Origin of Product |

United States |

Mechanistic Enzymology and Molecular Interactions of Chloroacetol Phosphate

Interactions with Triosephosphate Isomerase (TPI)

Triosephosphate isomerase (TPI) is a central enzyme in glycolysis, catalyzing the reversible interconversion of DHAP and glyceraldehyde-3-phosphate (G3P). mdpi.comwikipedia.orgresearchgate.net Chloroacetol phosphate (B84403) has been instrumental in elucidating the intricate details of TPI's catalytic cycle and conformational changes.

Chloroacetol phosphate irreversibly inactivates TPI by covalently modifying a key catalytic residue, glutamate-165 (Glu165), at the active site. researchgate.netnih.govnih.gov This specific alkylation reaction underscores the nucleophilic character of the Glu165 carboxylate group, which is responsible for abstracting a proton from the substrate during the normal catalytic reaction. wikipedia.orgproteopedia.org The stoichiometric reaction of CAP with Glu165 leads to a complete loss of catalytic activity, confirming the essential role of this residue in TPI's mechanism. researchgate.netcapes.gov.br The modification involves the formation of a stable ester linkage between the γ-carboxylate of Glu165 and the carbon backbone of CAP.

The specificity of this interaction is highlighted by the fact that the enzyme is protected from inactivation by the presence of its natural substrates. acs.org This competitive inhibition demonstrates that CAP binds to the same active site as DHAP and G3P. researchgate.net

The binding and covalent modification of TPI by this compound induce and trap distinct conformational states of the enzyme. nih.gov TPI possesses a flexible loop, often referred to as a "lid," that closes over the active site upon substrate binding to stabilize the reaction intermediate and prevent solvent access. wikipedia.orgproteopedia.org

Covalent attachment of CAP to Glu165 traps the enzyme-inhibitor complex in two primary conformations, which can be distinguished using techniques like ³¹P NMR spectroscopy. nih.gov These two states are believed to represent the "open" and "closed" conformations of the active site lid. nih.gov The more stable of these conformations is the closed state. nih.gov This trapping of specific conformational states provides direct evidence for the dynamic nature of the active site loop and its crucial role in the catalytic cycle.

The modification by CAP leads to a conformational change characterized by a decrease in β-sheet content. nih.gov This structural alteration makes the dimer more susceptible to dissociation into its monomers. researchgate.net Studies have shown that the CAP-modified TPI dimer dissociates more readily than the native enzyme, and hybrid dimers with one modified and one native subunit exhibit intermediate stability. researchgate.net This increased propensity for dissociation and subsequent degradation highlights how active site events can trigger larger-scale structural changes that ultimately impact the enzyme's lifespan. nih.gov

The transition between the different conformational states trapped by this compound is associated with a significant energy barrier. The conversion from the less stable "open" conformation to the more stable "closed" conformation can be observed over time and with changes in temperature. nih.gov

| Parameter | Value | Source |

| Energy Barrier for Conformational Transition | 144 kJ/mol (34.4 kcal/mol) | nih.gov |

Influence on Enzyme Structural Integrity and Deamidation Processes

Interactions with Aldolase (B8822740)

Fructose-bisphosphate aldolase is another key glycolytic enzyme that interacts specifically with this compound. worthington-biochem.comnih.gov Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and G3P. nih.gov

In rabbit muscle aldolase, a class I aldolase, this compound acts as a selective alkylating agent for sulfhydryl (SH) groups within the active site. acs.orgacs.orgworthington-biochem.comnih.govacs.org While the reagent is a competitive inhibitor at neutral pH, it irreversibly inactivates the enzyme at alkaline pH (e.g., pH 10.0) through the specific modification of one sulfhydryl group per catalytic subunit. acs.orgresearchgate.net

Evidence for the specificity of this reaction includes:

The number of modified sulfhydryl groups equals the number of CAP molecules bound to the enzyme. acs.org

Substrates like fructose-1,6-bisphosphate and DHAP, as well as the competitive inhibitor inorganic phosphate, protect the enzyme from inactivation by CAP. acs.org

Peptide mapping of aldolase inactivated with radiolabeled CAP reveals a single major radioactive peptide, indicating modification at a specific site. acs.org

These findings suggest that a sulfhydryl group is present in the active site region of rabbit muscle aldolase, and its modification by this compound is responsible for the loss of enzymatic activity. acs.org The reagent moiety, after alkylation, is believed to occupy the binding site for dihydroxyacetone phosphate. acs.org

| Enzyme | Target Residue(s) | Effect of Modification | Source |

| Triosephosphate Isomerase | Glutamate-165 | Inactivation, Trapping of Conformational States | researchgate.netnih.govnih.gov |

| Rabbit Muscle Aldolase | Active Site Sulfhydryl Group | Inactivation | acs.orgacs.orgworthington-biochem.comnih.gov |

Characterization of Enzyme-Inhibitor Adducts

The interaction of this compound and its derivatives with various enzymes has been a subject of detailed study to understand enzyme mechanisms and to develop specific inhibitors. While this compound itself has been used to probe the active sites of enzymes like triosephosphate isomerase, its derivative, uridine (B1682114) 5'-diphosphate chloroacetol (UDC), has proven to be a potent and specific inhibitor of UDP-glucose dehydrogenase (UDPGDH). nih.govresearchgate.netcapes.gov.br

Incubation of UDPGDH from Streptococcus pyogenes with UDC leads to irreversible inactivation of the enzyme. nih.govualberta.caembl.de This inactivation is due to the alkylation of an active site cysteine residue by the electrophilic carbon of the chloroacetol moiety. nih.govualberta.caembl.de Mass spectrometry analysis has confirmed the covalent modification of the enzyme by the inhibitor. ualberta.ca The specificity of this interaction is highlighted by the fact that this compound alone does not cause detectable inactivation under similar conditions, indicating that the uridine 5'-diphosphate portion of UDC is crucial for binding to the enzyme's active site. nih.govualberta.caembl.de

The formation of the enzyme-inhibitor adduct with UDC prevents the binding of the natural substrate, UDP-glucose, thereby inhibiting the enzyme's catalytic activity. The stability of this covalent adduct makes UDC a useful tool for studying the active site architecture of UDPGDH. ualberta.ca

Interactions with Glycerophosphate Dehydrogenase

Glycerol-3-phosphate dehydrogenase (GPDH) is a key enzyme linking carbohydrate and lipid metabolism. wikipedia.org Its interaction with this compound has been explored, primarily in the context of its role as an active-site-directed reagent for triosephosphate isomerase, an enzyme that often co-purifies with GPDH. researchgate.net this compound can be used to specifically inactivate triosephosphate isomerase, allowing for the study of GPDH without interfering activity. researchgate.net

The binding of ligands to GPDH can induce significant conformational changes. For instance, the binding of NAD+ and dihydroxyacetone phosphate (DHAP) leads to the closure of a protein loop, creating a more compact and active enzyme conformation. nih.gov While direct detailed studies on the specific molecular interactions and adduct formation between this compound and GPDH are less common in the literature, the principles of ligand-induced conformational changes are central to its function. nih.gov The active site of GPDH contains conserved residues, such as Lys204, Asn205, Asp260, and Arg269, which are crucial for substrate binding and catalysis. wikipedia.org Any interaction with inhibitors like this compound would likely involve these key residues.

Mechanistic Insights from Uridine 5'-Diphosphate Chloroacetol (UDC) Interactions

The study of Uridine 5'-diphosphate chloroacetol (UDC) has provided significant insights into the catalytic mechanism of UDP-glucose dehydrogenase (UDPGDH), an enzyme essential for the biosynthesis of various polysaccharides. nih.govunl.edunih.gov

UDC acts as a mechanism-based inhibitor of UDPGDH. nih.gov The enzyme catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid. nih.govnih.gov UDC, being an analog of the substrate UDP-glucose, binds to the active site of the enzyme. nih.govualberta.caembl.de This binding positions the electrophilic chloroacetol moiety in proximity to a nucleophilic residue in the active site, leading to irreversible covalent modification and inactivation of the enzyme. nih.govualberta.caembl.de The inhibition is time-dependent and follows pseudo-first-order kinetics, which is characteristic of mechanism-based inhibitors.

The irreversible inactivation of UDPGDH by UDC is a result of the alkylation of a specific cysteine residue within the enzyme's active site. nih.govualberta.caembl.de In bacterial UDPGDH, this has been identified as a highly conserved cysteine residue. ijbs.com For example, in human UDPGDH, Cys-276 is essential for the second oxidative step of the catalytic reaction. unl.edu The thiol group of this cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the chloroacetol group in UDC. nih.govualberta.caembl.de This covalent modification prevents the cysteine from participating in the normal catalytic cycle, which involves the formation of a thiohemiacetal intermediate with the substrate. nih.govijbs.com The specificity of this targeting is crucial for the potency of UDC as an inhibitor. Cysteine residues are frequently involved in the catalytic mechanisms of various enzymes and are often targets for redox regulation and covalent inhibition. nih.govnih.govnih.govplos.org

The uridine 5'-diphosphate (UDP) moiety of UDC is critical for its binding specificity to UDPGDH. nih.govualberta.caembl.de This is evident from the observation that this compound alone does not significantly inhibit the enzyme. nih.govualberta.caembl.de The UDP portion of the molecule mimics the natural substrate, UDP-glucose, allowing it to be recognized and bound by the enzyme's active site. nih.govualberta.caembl.de This specific binding orients the reactive chloroacetol group correctly for the alkylation of the active site cysteine. nih.govualberta.caembl.de The importance of the nucleotide moiety in directing the inhibitor to the correct enzyme is a common strategy in the design of specific enzyme inhibitors. unife.itresearchgate.netnih.gov The affinity of the enzyme for the nucleotide portion ensures a high local concentration of the inhibitor at the active site, increasing the efficiency of the inactivation reaction.

The inactivation of UDPGDH by UDC has been characterized kinetically. The process follows pseudo-first-order kinetics, and the rate of inactivation is saturable, which is consistent with the formation of a reversible enzyme-inhibitor complex prior to the irreversible covalent modification. The apparent second-order rate constant for the inhibition of Streptococcus pyogenes UDPGDH by UDC has been determined to be 2 x 10³ M⁻¹ min⁻¹. nih.govualberta.caembl.de This value provides a measure of the inhibitor's efficiency. Kinetic studies have also shown that the presence of the substrate, UDP-glucose, can protect the enzyme from inactivation by UDC, further confirming that the inhibitor acts at the active site. ualberta.ca

Role of Nucleotide Moiety in Binding Specificity

General Principles of Enzyme-Analogue Binding and Catalysis

The study of enzyme mechanisms and the interactions between enzymes and their substrates is fundamental to understanding biological processes. Substrate analogues, which are molecules that structurally resemble the natural substrate of an enzyme, are invaluable tools in enzymology. nih.gov These analogues can bind to the enzyme's active site and are often used to probe the catalytic mechanism, map the active site, or act as inhibitors. nih.govmedchemexpress.com this compound serves as a classic example of a reactive substrate analogue, particularly for enzymes involved in glycolysis and related pathways.

The binding of a substrate or its analogue to an enzyme's active site is governed by a combination of factors, including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. medchemexpress.complos.org The "lock and key" theory provides a basic model where the substrate fits into a rigid active site. plos.org However, the "induced fit" theory offers a more dynamic model, suggesting that the binding of the substrate can induce a conformational change in the enzyme, leading to a more precise fit and optimal positioning of catalytic residues. plos.org

Enzymes accelerate reaction rates by lowering the activation energy of the transition state, the high-energy intermediate state between reactants and products. nih.govnih.govresearchgate.net They achieve this through several catalytic strategies:

Proximity and Orientation: By binding substrates in the active site, enzymes increase their effective concentration and orient them optimally for reaction. researchgate.net

Acid-Base Catalysis: Amino acid residues in the active site can act as proton donors or acceptors, stabilizing charged intermediates in the transition state. nih.gov

Covalent Catalysis: The enzyme may form a transient covalent bond with the substrate, creating a new reaction pathway with a lower energy barrier. nih.govresearchgate.net

Metal Ion Catalysis: Metal ions can participate in catalysis by stabilizing charges, mediating redox reactions, or properly orienting the substrate.

Substrate analogues like this compound can interfere with these processes. As a reactive substrate analogue, or affinity label, this compound is structurally similar to the substrate, allowing it to bind to the active site. plos.org However, it also contains a reactive group that can form a covalent bond with a nearby amino acid residue, leading to irreversible inhibition. plos.orgacs.org This specific labeling allows for the identification of critical residues within the active site. For instance, this compound has been instrumental in identifying a key glutamic acid residue in the active site of triosephosphate isomerase. acs.org

The interaction of this compound with triosephosphate isomerase (TPI) provides a clear illustration of these principles. This compound is an analogue of dihydroxyacetone phosphate (DHAP), a natural substrate of TPI. medchemexpress.comnih.gov Upon binding to the active site of TPI, the reactive chloromethyl group of this compound is positioned to react with the carboxylate side chain of a specific glutamate (B1630785) residue (Glu-165). nih.govacs.org This reaction forms a stable ester linkage, covalently modifying the enzyme and rendering it inactive. researchgate.netacs.org

Studies using ³¹P-NMR spectroscopy on the this compound-TPI complex have revealed that this covalent modification can trap the enzyme in distinct conformational states. nih.govnih.gov The appearance of different ³¹P-NMR signals corresponds to different conformations of the enzyme-analogue complex, providing insights into the dynamic nature of the enzyme's active site. nih.gov

The table below summarizes key research findings on the interaction of this compound with enzymes.

| Enzyme | Organism | Key Finding | Method |

| Triosephosphate Isomerase | Chicken Muscle | Inactivated by this compound via selective esterification of a single glutamyl γ-carboxylate. researchgate.net | Active-site labeling, peptide sequencing |

| Triosephosphate Isomerase | Rabbit, Chicken, Yeast | Covalent modification with this compound traps the enzyme in two distinct conformational forms, observable by ³¹P-NMR. nih.gov | ³¹P-NMR Spectroscopy |

| Triosephosphate Isomerase | Yeast | The apparent pKa of the active-site carboxyl group was estimated as 3.9 ± 0.1 using chloroacetol sulfate, an analogue of this compound. | pH-dependent inactivation kinetics |

| Aldolase | Rabbit Muscle | This compound acts as an affinity label, alkylating a sulfhydryl group in the vicinity of the dihydroxyacetone phosphate binding site. | Affinity Labeling, Peptide Mapping |

These studies highlight the power of using substrate analogues like this compound to elucidate the mechanistic details of enzyme catalysis and the specific molecular interactions that govern enzyme function.

Role in Biochemical Pathway Elucidation and Metabolic Research

Probing Carbohydrate Metabolism Pathways

The compound has been particularly useful in dissecting the pathways of carbohydrate metabolism, from the central glycolytic route to the synthesis of complex polysaccharides.

Investigation of Glycolytic Intermediates

| Glycolytic Intermediate | Role in Glycolysis |

| Glucose-6-phosphate (G6P) | First phosphorylated intermediate, a key branch point for various pathways. ttuhsc.edunih.gov |

| Fructose-6-phosphate (F6P) | Isomer of G6P, precursor to the committed step of glycolysis. ttuhsc.edu |

| Dihydroxyacetone phosphate (B84403) (DHAP) | One of the two triose phosphates produced from the cleavage of fructose-1,6-bisphosphate. ttuhsc.edu |

| Glyceraldehyde-3-phosphate (G3P) | The other triose phosphate, which continues down the glycolytic pathway. ttuhsc.edu |

| Phosphoenolpyruvate (PEP) | High-energy intermediate used to generate ATP in the final step of glycolysis. ttuhsc.edu |

Studies on Polysaccharide Biosynthesis Pathways (e.g., Capsular Polysaccharides via UDPGDH inhibition)

Chloroacetol phosphate has been employed as an irreversible inhibitor of UDP-glucose dehydrogenase (UDPGDH), a key enzyme in the biosynthesis of UDP-glucuronic acid (UDP-GlcA). nih.govnih.gov UDP-GlcA is a critical precursor for the synthesis of various polysaccharides, including the capsular polysaccharides (CPS) of many bacteria. nih.govnih.govnih.gov These capsules are often important virulence factors, helping bacteria to evade the host immune system. frontiersin.orgplos.org

Contribution to Understanding Phosphonate (B1237965) Metabolism by Microorganisms

Phosphonates are organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. mdpi.comfrontiersin.org Many microorganisms have evolved pathways to metabolize phosphonates, particularly in phosphate-limited environments. mdpi.comd-nb.infonih.gov this compound, while not a phosphonate itself, serves as a tool to study the broader context of phosphorus metabolism. The enzymes involved in phosphonate metabolism are often regulated by the availability of inorganic phosphate, a system known as the Pho regulon. d-nb.info Research into phosphonate metabolism helps to understand the biogeochemical cycling of phosphorus and the metabolic versatility of microorganisms. mdpi.comfrontiersin.org

Influence on Cellular Processes and Regulatory Mechanisms

The introduction of this compound into cellular systems can have wide-ranging effects due to its reactivity with various proteins. It can act as a covalent inhibitor, often targeting reactive cysteine residues in enzymes. chemrxiv.orgnih.gov This can lead to protein destabilization and the disruption of cellular proteostasis networks. chemrxiv.org Such perturbations can influence a variety of cellular processes, including signal transduction and stress responses. nih.govnih.govbiorxiv.org For instance, the accumulation of certain metabolites due to enzyme inhibition can trigger signaling cascades that alter gene expression and cellular function. nih.govnih.gov

Conceptual Links to Evolutionary Aspects of Phosphate-Dependent Metabolism

The study of phosphate-dependent metabolic pathways, including those probed by this compound, provides insights into the evolution of metabolism. nih.govnih.gov The central role of phosphate in energy currency (e.g., ATP), genetic material (DNA and RNA), and as a component of key metabolites underscores its fundamental importance to life. nih.gov The diverse strategies that organisms have evolved to acquire and utilize phosphorus, such as the metabolism of phosphonates, reflect the selective pressures of different environments. mdpi.comfrontiersin.org By understanding the mechanisms and regulation of these ancient pathways, scientists can piece together the evolutionary history of metabolism and the adaptation of life to varying nutrient availability. nih.govnih.gov

Advanced Research Methodologies Employing Chloroacetol Phosphate and Analogues

Spectroscopic Techniques in Conformational and Binding Studies

Spectroscopic methods are invaluable for probing the structural and dynamic properties of proteins upon interaction with ligands such as chloroacetol phosphate (B84403). These techniques offer real-time, solution-phase information on conformational changes and binding events.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful, non-perturbing technique for investigating phosphorus-containing compounds and their interactions with enzymes. ismar.orgwikipedia.org Given that chloroacetol phosphate contains a phosphate group, ³¹P NMR is particularly well-suited to study its covalent modification of enzymes.

Research on triosephosphate isomerase has demonstrated the utility of ³¹P NMR. nih.govnih.gov When this compound covalently modifies glutamate-165 in the enzyme's catalytic center, two distinct ³¹P resonances appear at 6.8 and 5.5 ppm. nih.gov These two signals are proposed to represent two different conformational states of the enzyme trapped by the affinity label, potentially corresponding to the "open" and "closed" positions of a hinged lid structure. nih.govnih.gov Further studies have shown that the conformation associated with the 5.7 ppm resonance is more stable. nih.gov The interpretation of ³¹P NMR parameters is often simplified when the phosphate is covalently bound, as this avoids the complexity of multiple exchanging species. ismar.org

| Enzyme | Interacting Molecule | NMR Technique | Key Findings |

| Triosephosphate Isomerase | This compound | ³¹P NMR | Covalent modification traps the enzyme in two distinct conformational states, observed as two separate ³¹P resonances. nih.govnih.gov |

| Aspartate Transaminase | Pyridoxal Phosphate | ³¹P NMR | The phosphate group of the coenzyme remains fully ionized and bound in a positive pocket within the holoenzyme. nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a rapid and sensitive method for evaluating the secondary structure of proteins. nih.govsandiego.eduisbg.fr It measures the differential absorption of left- and right-handed circularly polarized light, which is dependent on the protein's conformation. nih.govsandiego.edu This technique is particularly useful for monitoring conformational changes resulting from ligand binding, mutations, or environmental alterations. nih.govsandiego.eduisbg.frlibretexts.org

| Technique | Application | Information Obtained |

| Circular Dichroism (CD) | Analysis of protein secondary structure | Estimation of alpha-helix, beta-sheet, and random coil content. nih.govsandiego.eduisbg.fr |

| Monitoring conformational changes | Detection of structural alterations upon ligand binding or environmental changes. nih.govsandiego.eduisbg.frlibretexts.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions and conformational dynamics in biomolecules. numberanalytics.comcreative-proteomics.compatsnap.com Changes in the fluorescence properties of intrinsic fluorophores, such as tryptophan residues, can provide information about alterations in their local environment, which often accompany ligand binding or conformational shifts. creative-proteomics.comnih.gov

In the context of this compound-modified triosephosphate isomerase, fluorescence spectroscopy has been used to confirm that the modification does not cause significant structural perturbations. nih.gov This technique can monitor real-time changes in protein conformation and is valuable for studying protein folding, stability, and binding kinetics. creative-proteomics.com For example, the binding of a ligand can induce conformational changes that alter the fluorescence intensity or emission wavelength of a protein's intrinsic fluorophores. numberanalytics.comnih.gov

| Technique | Principle | Application in Protein Studies |

| Fluorescence Spectroscopy | Measures fluorescence emitted by a molecule after light absorption. numberanalytics.com | Studying protein-ligand interactions, enzyme kinetics, and conformational changes. numberanalytics.compatsnap.comnih.gov |

| Intrinsic Tryptophan Fluorescence | Monitors changes in the local environment of tryptophan residues. | Detecting conformational shifts upon ligand binding or denaturation. nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between a donor and acceptor fluorophore. nih.gov | Determining distances and dynamic interactions within or between biomolecules. nih.govpnas.org |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in structural biology and proteomics, offering high sensitivity and accuracy for the analysis of complex biological samples. researchgate.netnih.gov In the study of this compound and its analogues, MS-based methods are critical for elucidating the structure of modified enzymes and for identifying their protein targets.

Structural Elucidation of Modified Enzymes

Covalent labeling-mass spectrometry (CL-MS) is a powerful approach for probing protein higher-order structure and interactions. acs.orgjove.com In a typical CL-MS experiment, a reagent covalently modifies solvent-accessible amino acid side chains. jove.comnih.gov The modified protein is then proteolytically digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the sites of modification. jove.comresearchgate.net

This methodology can be applied to enzymes modified by this compound to precisely map the location of the covalent adduct. For example, analysis of a modified protein by mass spectrometry can confirm the quantitative conversion to a species with the expected mass shift corresponding to the addition of the this compound moiety and the loss of a chlorine atom. nih.gov The detailed structural analysis of these covalently modified peptides is often performed using ion trap (IT), time-of-flight (TOF), or hybrid mass spectrometers. researchgate.net

Protein Target Identification Strategies

Identifying the protein targets of bioactive small molecules is a crucial step in drug discovery and chemical biology. frontiersin.orgmdpi.com Affinity-based methods coupled with mass spectrometry are commonly employed for this purpose. frontiersin.org One such strategy is compound-centric chemical proteomics (CCCP), where a small molecule of interest is immobilized on a solid support and used as bait to "pull down" its interacting proteins from a cell lysate. frontiersin.orgmdpi.com The captured proteins are then identified by mass spectrometry. frontiersin.org

Analogues of this compound can be functionalized with a tag, such as biotin, for use in these affinity purification experiments. frontiersin.org Alternatively, activity-based protein profiling (ABPP) can be used. frontiersin.org In ABPP, a reactive probe, which could be an analogue of this compound, covalently binds to the active site of its target enzyme. frontiersin.org The tagged enzyme can then be enriched and identified. mdpi.com Furthermore, methods like limited proteolysis-mass spectrometry (LiP-MS) can identify protein targets by detecting conformational changes upon ligand binding, which alter the protein's susceptibility to proteolysis. nih.govmtoz-biolabs.com

| Strategy | Description | Key Steps |

| Compound-Centric Chemical Proteomics (CCCP) | Utilizes an immobilized small molecule to capture interacting proteins. frontiersin.orgmdpi.com | 1. Immobilize small molecule on a solid support. 2. Incubate with cell lysate. 3. Elute and identify captured proteins by MS. frontiersin.org |

| Activity-Based Protein Profiling (ABPP) | Employs a reactive probe that covalently binds to the target protein. frontiersin.org | 1. Incubate probe with cell lysate. 2. Probe forms a covalent bond with the target. 3. Enrich and identify the labeled protein by MS. mdpi.comfrontiersin.org |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Detects ligand-induced conformational changes by altered proteolysis patterns. nih.govmtoz-biolabs.com | 1. Treat protein with ligand. 2. Perform limited proteolysis. 3. Analyze peptide fragments by MS to identify regions of altered conformation. mtoz-biolabs.com |

Kinetic Analysis of Enzyme-Analogue Reactions

The study of enzyme kinetics provides critical insights into the mechanism of action of inhibitors and analogues like this compound. By analyzing reaction rates under varying conditions, researchers can determine the nature of the inhibition, its potency, and the specific steps in the catalytic cycle that are affected. This compound and its derivatives have been employed as affinity labels to probe the active sites of various enzymes.

In other studies, chloroacetone (B47974), a related compound, was shown to be an active-site-directed inhibitor of aliphatic amidase from Pseudomonas aeruginosa. nih.gov The kinetic experiments for this inhibition were complex, revealing a two-stage process. The initial reversible formation of an inactive enzyme-inhibitor complex (EI) was followed by the formation of a second species (EX) from which activity could not be recovered. nih.gov The rate of formation of the initial complex (k+1) exhibited a bell-shaped pH dependency, with a maximum value of approximately 3 x 10³ M⁻¹ s⁻¹ at pH 6. nih.gov

The covalent reaction of 3-chloroacetol phosphate with the active site glutamate (B1630785) (Glu 165) of triosephosphate isomerase (TPI) has also been characterized, confirming its role as a substrate analogue that modifies the catalytic center. nih.gov Such kinetic analyses are fundamental to understanding the specific interactions between an analogue and its target enzyme, providing a quantitative measure of its inhibitory potential. wikipedia.org

| Enzyme | Analogue | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| UDP-glucose Dehydrogenase | Uridine (B1682114) 5'-diphosphate-chloroacetol | Apparent second-order rate constant (k_i/K_i) | 2 x 10³ mM⁻¹ min⁻¹ | nih.govualberta.ca |

| Aliphatic Amidase | Chloroacetone | Second-order rate constant (k+1) | ~3 x 10³ M⁻¹ s⁻¹ (at pH 6) | nih.gov |

| Triosephosphate Isomerase | 3-Chloroacetol phosphate | Inhibition Type | Covalent modification of active site Glu 165 | nih.gov |

Structural Biology Approaches (e.g., X-ray Crystallography of Enzyme-Analogue Complexes)

Structural biology techniques, preeminently X-ray crystallography, are indispensable for visualizing the three-dimensional interactions between an enzyme and an analogue like this compound at an atomic level. biologiachile.clnumberanalytics.comlibretexts.org These methods provide a static snapshot of the enzyme-analogue complex, revealing the precise binding mode, conformational changes induced in the enzyme, and the identity of the amino acid residues involved in the interaction.

Crystallographic analysis has been successfully applied to study the complexes of triosephosphate isomerase (TPI) with this compound. These studies have provided direct structural evidence of the covalent modification of the active site catalytic residue, glutamate 165, by the analogue. nih.govcapes.gov.br This modification results in a distinct conformational change in the enzyme, specifically a decrease in beta-sheet content, which has been corroborated by circular dichroism spectroscopy. nih.gov

The insights gained from such structures are crucial for understanding the basis of an analogue's specificity and mechanism of inhibition. For example, the crystal structure of fructose-1,6-bis(phosphate) aldolase (B8822740), an enzyme for which this compound acts as an analogue of the product dihydroxyacetone phosphate (DHAP), has been solved in complex with its natural substrate. nih.gov These structures show a covalent bond forming between the substrate and an active site lysine, forming a Schiff base intermediate. scielo.br Key residues, such as an aspartate that facilitates C-C bond cleavage and an arginine that binds the phosphate group, are identified. nih.gov By comparing the structure of the native enzyme or substrate-bound complex with a potential analogue-bound state, researchers can infer how the analogue hijacks the catalytic machinery. nih.govscielo.br

The general procedure for these studies involves obtaining high-quality crystals of the target enzyme. libretexts.org These crystals, which contain a significant amount of solvent, can then be soaked in a solution containing the analogue, allowing it to diffuse into the active site. biologiachile.cl X-rays are directed at the crystal, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the enzyme-analogue complex can be determined. biologiachile.cllibretexts.org

| Enzyme | Analogue/Ligand | Technique | Key Finding | Reference |

|---|---|---|---|---|

| Triosephosphate Isomerase | 3-Chloroacetol phosphate | X-ray Crystallography, Circular Dichroism | Covalent modification of active site Glu 165; induces conformational change (decrease in β-sheet). | nih.govcapes.gov.br |

| Fructose-1,6-bis(phosphate) Aldolase | Dihydroxyacetone phosphate (DHAP) | X-ray Crystallography | Structure of the trapped covalent Schiff-base intermediate was determined, identifying key catalytic residues. | nih.gov |

| Human Aldolase C | N/A (Apo structure) | X-ray Crystallography | Revealed a conserved overall fold and active site structure compared to other isozymes, with subtle differences in key residues. | nih.gov |

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are fundamental tools for quantifying enzyme activity and the extent to which it is altered by inhibitors such as this compound and its analogues. These assays are designed to monitor either the depletion of a substrate or the formation of a product over time. The choice of assay depends on the specific reaction catalyzed and the properties of the molecules involved.

Spectrophotometric Assays: These are the most common type of enzyme assay. They rely on a change in light absorbance at a specific wavelength as the reaction progresses. rsc.org For many dehydrogenase enzymes, such as UDP-glucose dehydrogenase, activity can be continuously monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. nih.gov To measure inhibition, the enzyme is typically pre-incubated with the inhibitor for a set period before the substrate is added to start the reaction. bpsbioscience.com The rate of reaction is then compared to a control reaction without the inhibitor.

Fluorogenic Assays: These assays are highly sensitive and are well-suited for high-throughput screening of inhibitors. psu.edu They use substrates that are chemically modified with a fluorescent group (fluorophore) that is quenched. bpsbioscience.com Enzymatic cleavage of the substrate releases the fluorophore, resulting in a measurable increase in fluorescence. bpsbioscience.com For example, an analogue of a nerve agent was synthesized with a coumarin (B35378) leaving group; its cleavage by phosphotriesterase results in a fluorescent signal, allowing for rapid screening of enzyme activity. psu.edu

Radiometric Assays: When spectrophotometric or fluorogenic methods are not feasible, radiometric assays offer a highly sensitive alternative. These assays use a substrate labeled with a radioisotope (e.g., ¹⁴C or ³²P). The reaction is allowed to proceed for a fixed time and is then stopped. The radiolabeled product is then separated from the unreacted substrate, and the amount of radioactivity in the product is measured. For instance, ornithine decarboxylase activity can be assayed by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine. tandfonline.com

The data generated from these assays, such as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) or kinetic constants (K_i, k_inact), are crucial for characterizing the potency and mechanism of an inhibitor.

| Assay Type | Principle | Detection Method | Example Application | Reference |

|---|---|---|---|---|

| Spectrophotometric | Measures change in light absorbance as a substrate is converted to a product. | Spectrophotometer | Monitoring NADH production (absorbance at 340 nm) in dehydrogenase reactions. | nih.gov |

| Fluorogenic | Enzymatic cleavage of a non-fluorescent substrate releases a fluorescent product. | Fluorometer | Screening for phosphotriesterase activity using a substrate with a coumarin leaving group. | bpsbioscience.compsu.edu |

| Radiometric | Uses a radiolabeled substrate; measures the incorporation of radioactivity into the product. | Scintillation Counter | Measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine to determine ornithine decarboxylase activity. | tandfonline.com |

Future Directions and Emerging Research Avenues

Development of Novel Chloroacetol Phosphate (B84403) Derivatives as Biochemical Probes

The inherent reactivity of the chloroacetyl group makes chloroacetol phosphate and its derivatives effective tools for active site-directed modification of enzymes. nih.gov This has spurred interest in creating novel derivatives to serve as sophisticated biochemical probes. The core idea is to leverage the basic structure of this compound and append various tags, such as fluorescent markers or affinity labels, to facilitate the identification and study of target proteins. acs.org

One promising approach involves the synthesis of derivatives with altered reactivity or specificity. For instance, by analogy, the development of N3-haloacetyl derivatives of L-2,3-diaminopropanoic acid, which are glutamine analogs, has demonstrated potent and specific inhibition of glucosamine-6-phosphate synthase. nih.gov This highlights the potential for creating a library of this compound-based compounds with varying electrophilic warheads to target a wider range of enzymes with greater selectivity. nih.gov

Furthermore, the incorporation of reporter groups onto these derivatives is a key area of development. A chloroacetyl-coenzyme A (ClAcCoA) reagent has been successfully used to identify protein substrates for N-acetyltransferases. acs.org The chloroacetylated products can be subsequently reacted with thiol-containing compounds that have fluorescent or affinity tags, enabling their purification and identification. acs.org This strategy could be adapted for this compound derivatives to probe enzymes that recognize a phosphate moiety. The development of such probes would allow for activity-based protein profiling (ABPP), a powerful chemical proteomic strategy for identifying enzyme targets and off-targets in complex biological systems. acs.org

The synthesis of these novel probes often involves multi-step chemical processes. For example, the creation of fluorescently-labeled cholesterol derivatives and other bioactive scaffolds demonstrates the feasibility of attaching complex functional groups to a core molecule. nih.gov Similarly, the synthesis of purine (B94841) derivatives with various chemical modifications showcases the diverse chemical space that can be explored. rsc.org These synthetic strategies can be applied to generate a new generation of this compound-based probes for advanced biochemical and cellular studies.

Applications in Structural and Mechanistic Enzymology Beyond Current Targets

The primary application of this compound has been in the study of triosephosphate isomerase (TPI), where it covalently modifies an active site glutamate (B1630785) residue. nih.govnih.gov This modification has been instrumental in trapping the enzyme in different conformational states, allowing for detailed structural and energetic analyses. nih.gov However, the utility of this compound and its analogs extends far beyond this single enzyme.

The principle of using reactive phosphate esters as covalent inhibitors can be applied to a wide range of enzymes that bind phosphorylated substrates. Many enzymes involved in crucial metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate pathway, recognize phosphorylated intermediates and are potential targets. nih.govunivie.ac.at For example, 2-deoxy-D-ribose 5-phosphate aldolases (DERAs) are involved in a reversible aldol (B89426) reaction with glyceraldehyde-3-phosphate and could be targeted by this compound or its derivatives. researchgate.net Similarly, phosphoglycosyl transferases (PGTs), which catalyze the transfer of a phospho-sugar, represent another class of enzymes where this compound could serve as a mechanistic probe. nih.gov

The covalent modification induced by this compound can provide valuable insights into enzyme mechanisms. vaia.comnumberanalytics.com By identifying the modified residue, researchers can pinpoint key catalytic or binding site amino acids. Furthermore, the resulting stable enzyme-inhibitor complex can be subjected to detailed structural analysis, such as X-ray crystallography or NMR spectroscopy, to elucidate the three-dimensional arrangement of the active site. nih.gov This information is critical for understanding the catalytic mechanism and for the rational design of more specific and potent inhibitors. nih.gov

The study of metalloenzymes is another area where this compound derivatives could be beneficial. nsf.gov While not directly targeting the metal center, these compounds could be used to probe the substrate-binding pocket and understand the interplay between the protein scaffold and the metal cofactor in catalysis. The development of new enzyme families, such as the 3-hydroxyacid dehydrogenases, often relies on identifying structural and mechanistic similarities between enzymes, a process that can be aided by the use of specific covalent modifiers. nih.gov

Integration with Systems Biology Approaches for Pathway Mapping

Systems biology aims to understand the complex interactions within biological systems as a whole. psu.edunih.gov The integration of data from various "-omics" technologies, such as proteomics and metabolomics, allows for the construction of comprehensive pathway maps. psu.edu this compound and its derivatives, particularly those designed as activity-based probes, can play a significant role in this endeavor by providing functional information about specific enzymes within these complex networks.

By using tagged this compound derivatives in combination with mass spectrometry-based proteomics, it is possible to identify the full spectrum of proteins that interact with this molecule in a cell lysate or even in living cells. acs.org This "interactome" can reveal not only the primary targets of the compound but also potential off-targets and previously unknown binding partners. This information is invaluable for mapping metabolic and signaling pathways and for understanding the broader physiological consequences of inhibiting a particular enzyme. psu.edu

Physiological maps (PMs) are graphical representations of biochemical processes that can be used to visualize and analyze complex biological data. altex.org The data generated from studies using this compound probes can be integrated into these maps to provide a more detailed and dynamic understanding of cellular metabolism. For example, identifying the enzymes that are inhibited by this compound can help to pinpoint critical nodes in a metabolic network and predict the downstream effects of their inhibition. altex.org

Furthermore, this approach can aid in the development of adverse outcome pathways (AOPs), which are conceptual frameworks that link a molecular initiating event to an adverse outcome at a biological level of organization. altex.org By identifying the molecular targets of this compound and characterizing the subsequent cellular responses, researchers can contribute to the construction of AOPs related to the disruption of specific metabolic pathways. This has important implications for toxicology and drug development. altex.org

Exploration in Chemical Biology for Modulating Cellular Functions

Chemical biology utilizes chemical tools to study and manipulate biological systems. lumc.nl this compound and its derivatives are prime examples of such tools, offering the potential to modulate cellular functions with a high degree of specificity. chimia.ch The ability to covalently and selectively inhibit specific enzymes allows for the precise perturbation of cellular pathways, enabling researchers to dissect their roles in various cellular processes.

The covalent modification of proteins is a fundamental mechanism of cellular regulation. vaia.comnumberanalytics.com By mimicking this process, this compound can be used to artificially control enzyme activity and, consequently, influence downstream signaling pathways and metabolic fluxes. nih.govnih.gov For instance, the inhibition of key enzymes in cancer cell metabolism is a major focus of drug discovery. tandfonline.com While not a drug itself, this compound serves as a lead compound and a research tool for identifying and validating such targets.

The development of "caged" derivatives of this compound could provide even greater control over its activity. chimia.ch A caged compound is a biologically active molecule that has been rendered inactive by a photolabile protecting group. The active molecule can be released at a specific time and location within a cell by a flash of light. chimia.ch This would allow for the spatiotemporal control of enzyme inhibition, providing unprecedented precision in the study of dynamic cellular events.

Moreover, the principles learned from studying this compound can be applied to the design of novel chemical tools for modulating other cellular functions. For example, the development of synthetic ligands for affinity chromatography is based on similar principles of molecular recognition and binding. researchgate.net The insights gained from how this compound interacts with its target enzymes can inform the design of new molecules that can, for instance, cluster cell-surface receptors to trigger specific cellular responses. rsc.org Ultimately, the exploration of this compound and its derivatives in chemical biology opens up new avenues for understanding and controlling the intricate machinery of the cell.

Q & A

Q. What are the established synthetic methodologies for chloroacetol phosphate, and how do they ensure purity and yield in academic settings?

this compound is typically synthesized via phosphorylation of chloroacetol precursors. A validated method involves reacting chloroacetol with phosphorylating agents under anhydrous conditions, followed by purification using ion-exchange chromatography to isolate the phosphate ester . Yield optimization requires strict control of reaction stoichiometry and temperature, with purity assessed via NMR and mass spectrometry. For example, Hartman’s protocol (cited in evidence) emphasizes inert atmospheres (e.g., argon) to prevent side reactions with thiols or moisture .

Q. Which analytical techniques are most effective for quantifying this compound in enzymatic assays, and how are calibration curves validated?

Spectrophotometric methods using chromogenic reagents (e.g., vanadate-molybdate) are common, where phosphate concentration correlates with absorbance at 400–450 nm . Calibration curves are constructed with serial dilutions of sodium phosphate standards, ensuring linearity (R² > 0.99) and accounting for matrix effects from biological samples. For precise kinetic studies, HPLC coupled with UV detection or LC-MS is recommended to resolve this compound from co-eluting metabolites .

Q. How does this compound compare to structurally related haloacetol phosphates (e.g., bromoacetol phosphate) in terms of reactivity and enzyme inhibition?

this compound exhibits lower electrophilicity compared to bromo- or iodo-analogs, resulting in slower alkylation kinetics. For instance, in UDP-glucose dehydrogenase (UDPGDH) studies, this compound showed no detectable enzyme inactivation at concentrations where uridine 5′-diphosphate chloroacetol (UDC) caused rapid inhibition, highlighting the critical role of the UDP moiety in active-site targeting .

Advanced Research Questions

Q. What experimental controls are essential when studying this compound’s interaction with sulfhydryl-dependent enzymes like aldolase?

Key controls include:

- Thiol scavengers : Dithiothreitol (DTT) must be excluded to prevent competition with enzyme-active thiols .

- Inert atmosphere : Reactions should be conducted under argon to avoid oxidation of sulfhydryl groups .

- Negative controls : Use truncated analogs (e.g., chloroacetol without phosphate) to confirm specificity of alkylation .

Q. How can researchers resolve contradictions in reported inhibitory effects of this compound across studies?

Discrepancies may arise from variations in enzyme isoforms, assay conditions (e.g., pH, ionic strength), or reagent purity. For example, Paterson et al. (1972) observed aldolase inactivation by this compound, while UDPGDH studies showed no inhibition . To address this, replicate experiments under standardized conditions (e.g., buffer composition, enzyme source) and validate inhibitor concentrations via independent quantification (e.g., ICP-MS for phosphate content) .

Q. What computational and spectroscopic strategies are available to map this compound’s binding interactions in enzyme active sites?

- Molecular docking : Use crystal structures of target enzymes (e.g., aldolase) to model this compound’s orientation relative to catalytic residues .

- FTIR/Raman spectroscopy : Detect shifts in phosphate vibrational modes upon binding .

- X-ray crystallography : Co-crystallize enzymes with this compound to resolve binding geometry, though this requires high inhibitor occupancy and stability .

Q. How can hyperspectral imaging (HSI) and mineral liberation analysis (MLA) be adapted to study phosphate-containing compounds like this compound in environmental samples?

HSI in the VNIR range (400–1000 nm) can map phosphate-rich regions in mineral matrices, while MLA provides particle-specific mineralogical data. For this compound, combine these with synchrotron-based XANES to differentiate its phosphate speciation from inorganic phosphates . Cross-validation via EPMA ensures spatial resolution of <1 µm .

Methodological Best Practices

- Data presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw datasets as supplementary files, with detailed experimental protocols to ensure reproducibility .

- Statistical rigor : Report mean ± SD for triplicate measurements and use ANOVA for multi-group comparisons (e.g., inhibition kinetics across enzyme variants) .

- Ethical disposal : Collect this compound waste in aqueous containers, as it contains heavy metals from assay reagents (e.g., vanadium) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.